methyl (3R)-1-methylpyrrolidine-3-carboxylate

Description

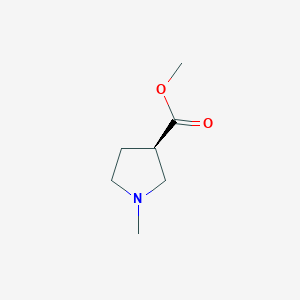

Methyl (3R)-1-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a methyl ester group at the 3-position and a methyl substituent on the pyrrolidine nitrogen. Its stereochemistry at the 3-position (R-configuration) is critical for its biological interactions and physicochemical properties.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl (3R)-1-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-8-4-3-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

ZWWOGQHZGYEOFM-ZCFIWIBFSA-N |

Isomeric SMILES |

CN1CC[C@H](C1)C(=O)OC |

Canonical SMILES |

CN1CCC(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-1-methylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: N-oxides.

Reduction: Alcohols.

Substitution: Amides, thioesters.

Scientific Research Applications

Methyl (3R)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of methyl (3R)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Table 1: Comparison of Key Pyrrolidine Derivatives

Key Observations:

- This modification may improve solubility or receptor binding but requires chromatographic purification (e.g., CH₂Cl₂/MeOH) .

- Receptor Selectivity: JDTic analogs () demonstrate that minor structural changes (e.g., replacing –NH– with –CH₂–) drastically alter receptor affinity. For example, 7a achieves sub-nanomolar κ-opioid receptor binding, whereas the parent compound targets 5-HT receptors .

Crystallographic and Conformational Differences

- Parent Compound : The pyrrolidine ring adopts an envelope conformation, with the N-methyl group in an axial position. The ester group’s extended conformation minimizes steric clashes, as seen in C2–C6–O2–C7 torsion angles (175.1°) .

- Spiro-Pyrrolidine Derivatives : Compounds like those in feature fused indole rings, creating rigid, nearly perpendicular dihedral angles (~85°). This rigidity may enhance binding to flat receptor pockets, unlike the more flexible parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.